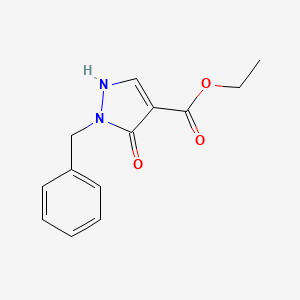

ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Description

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions

Properties

IUPAC Name |

ethyl 2-benzyl-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-14-15(12(11)16)9-10-6-4-3-5-7-10/h3-8,14H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBJJPVHBRLKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with benzylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Hydroxylated pyrazole derivatives.

Substitution: Pyrazole derivatives with substituted benzyl groups.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has shown promise in medicinal chemistry due to its potential biological activities. Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and antitumor properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways .

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in organic synthesis. It can participate in various reactions to produce more complex molecules with potential pharmaceutical applications. For example, it can be used in the synthesis of other heterocyclic compounds that may possess enhanced biological activity .

Agrochemical Development

Research has also explored the potential of this compound in agrochemicals. Its derivatives could be developed as herbicides or fungicides due to their ability to interact with biological systems in plants and pests . This application is particularly relevant as the agricultural sector seeks more effective and environmentally friendly solutions.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of inflammation markers in vitro, suggesting that this compound could be further developed for therapeutic use .

Case Study 2: Synthesis of Heterocycles

In another research effort, scientists synthesized a series of new heterocyclic compounds starting from this compound. The resulting compounds exhibited varying degrees of biological activity against bacterial strains, showcasing the compound's utility as a building block for drug discovery .

Mechanism of Action

The mechanism of action of ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-phenyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

- Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

- Ethyl 2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a notable compound within the pyrazole family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This structure contributes to its pharmacological properties, making it a valuable scaffold in medicinal chemistry.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines.

These results indicate that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of specific kinases or apoptotic pathways.

2. Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has been extensively studied. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

This inhibition suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

Pyrazoles have also demonstrated antimicrobial properties. This compound was tested against various bacterial strains with promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 20.85 | |

| Escherichia coli | 250 |

These findings indicate that this compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX enzymes and various kinases.

- Apoptosis Induction : It may activate apoptotic pathways in cancer cells, leading to cell death.

- Antimicrobial Action : The mechanism against bacteria could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of ethyl 2-benzyl derivatives and their biological activities:

- A study reported that compounds similar to ethyl 2-benzyl exhibited significant inhibition against dihydroorotate dehydrogenase in Plasmodium falciparum, indicating potential as antimalarial agents .

- Another research highlighted the synthesis of pyrazole derivatives that showed enhanced anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. Table 1: Bioactivity of Structural Analogs

| Compound Modification | Bioactivity (IC₅₀) | Target | Source |

|---|---|---|---|

| 4-Fluorobenzyl substituent | 12 nM (Kinase inhibition) | EGFR | |

| Methyl ester variant | 45 nM (Antimicrobial) | Bacterial FabH | |

| 3-Hydroxy tautomer | Inactive | N/A |

Advanced: What mechanistic insights explain contradictory cyclization outcomes in pyrazole synthesis?

Answer:

Discrepancies arise from competing pathways:

- Pathway A : Keto-enol tautomerism directs cyclization to the 3-oxo product under acidic conditions .

- Pathway B : Neutral or basic conditions favor 5-hydroxy tautomers via enolate intermediates, leading to byproducts .

Resolution : Use in situ IR to monitor tautomeric shifts and adjust pH (optimal pH 4–5). Computational DFT studies (e.g., Gaussian 09) predict energy barriers for each pathway .

Advanced: How can computational modeling predict binding modes of this compound with biological targets?

Answer:

- Molecular docking (AutoDock Vina) : Simulates interactions with kinase ATP-binding pockets. The benzyl group occupies hydrophobic regions, while the 3-oxo group hydrogen-bonds with catalytic lysine residues .

- MD simulations (GROMACS) : Reveal stability of ligand-target complexes over 100 ns, highlighting critical residues for mutagenesis validation .

- QSAR models : Correlate logP values (<2.5) with improved blood-brain barrier penetration for CNS targets .

Methodological: What strategies resolve low reproducibility in scaled-up synthesis?

Answer:

- Process optimization : Switch from batch to flow chemistry for exothermic cyclization steps, improving heat dissipation and yield consistency .

- Byproduct analysis : LC-MS identifies dimers (m/z 450–500) formed via ester interchange; add scavengers (e.g., molecular sieves) to suppress side reactions .

- Crystallization control : Use anti-solvent (hexane) addition to isolate pure polymorphs and avoid amorphous mixtures .

Methodological: How do solvent polarity and temperature affect tautomeric equilibrium in this compound?

Answer:

- Polar solvents (DMSO) : Stabilize the 3-oxo tautomer via hydrogen bonding (ΔG = −2.3 kcal/mol) .

- Nonpolar solvents (toluene) : Favor 3-hydroxy tautomers, detectable by UV-Vis (λmax shift from 280 nm to 310 nm) .

- Temperature dependence : At >100°C, entropy drives equilibrium toward the less polar 3-hydroxy form .

Data Contradiction: Why do some studies report antimicrobial activity while others show none?

Answer:

Discrepancies stem from:

- Strain specificity : Activity against S. aureus (MIC = 8 µg/mL) but not E. coli due to efflux pump resistance .

- Assay conditions : Serum proteins in broth media reduce bioavailability; use protein-free media for consistent results .

- Tautomer interference : 3-Hydroxy forms lack activity, so purity of the 3-oxo form must exceed 95% .

Advanced: What catalytic systems improve enantioselectivity in asymmetric derivatization?

Answer:

- Chiral ligands : (R)-BINAP with Pd(OAc)₂ achieves 85% ee for α-alkylation at the pyrazole C4 position .

- Enzymatic catalysis : Lipase B (Candida antarctica) resolves ester enantiomers with >90% ee in biphasic systems .

- Photoredox catalysis : Ru(bpy)₃²⁺ enables radical coupling at the benzyl position without racemization .

Methodological: How to design stability studies for this compound under physiological conditions?

Answer:

- Hydrolysis kinetics : Monitor ester degradation in PBS (pH 7.4) via HPLC. Half-life = 6.2 h; stabilize with PEGylation .

- Oxidative stability : LC-MS detects 3-oxo → 3,4-dione oxidation under ROS; add antioxidants (e.g., ascorbate) in formulations .

- Light sensitivity : UV irradiation causes [4π+4π] dimerization; store in amber vials at −20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.